Lipophilicity Advantage of 6-CF2H-Isatin over 6-Fluoro and Unsubstituted Isatin
The computed LogP of 6-(difluoromethyl)indoline-2,3-dione is 1.76, compared with 0.7 for 6-fluoroisatin and approximately 0.8 for unsubstituted isatin [1]. The 1.06 log unit increase over 6-fluoroisatin indicates superior membrane permeability potential within the optimal drug-like LogP range of 1–3. This differentiation is critical for programs requiring balanced hydrophilicity–lipophilicity profiles for cellular uptake or blood-brain barrier penetration.
| Evidence Dimension | Computed LogP (XLogP3 / ALogP) |
|---|---|
| Target Compound Data | LogP = 1.76 (6-(difluoromethyl)indoline-2,3-dione) |
| Comparator Or Baseline | 6-Fluoroisatin: LogP = 0.7 (XLogP3), 1.10 (ALogP); Unsubstituted isatin: LogP ≈ 0.8 |
| Quantified Difference | ΔLogP = +1.06 (vs. 6-fluoroisatin XLogP3); +0.66 (vs. 6-fluoroisatin ALogP); +0.96 (vs. unsubstituted isatin) |
| Conditions | Computed values from vendor datasheets and chemical databases; experimental LogP not located for the target compound. |
Why This Matters
A LogP of 1.76 places 6-(difluoromethyl)indoline-2,3-dione in the ideal range for oral bioavailability and CNS drug-likeness, whereas 6-fluoroisatin (LogP 0.7) falls below the commonly accepted lower bound of 1.0, potentially limiting its passive membrane permeability.
- [1] PubChem. Isatin (Compound Summary). XLogP3: 0.8. CID 7054. View Source
